molecular formula C11H22O B14475750 2-Methyl-2-decen-4-ol CAS No. 70719-36-7

2-Methyl-2-decen-4-ol

Cat. No.: B14475750
CAS No.: 70719-36-7
M. Wt: 170.29 g/mol
InChI Key: NLBZVNOKHJLXBL-UHFFFAOYSA-N
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Description

2-Methyl-2-decen-4-ol is an organic compound belonging to the class of alcohols. It is characterized by a hydroxyl group (-OH) attached to a decene chain with a methyl group at the second carbon position. This compound is notable for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-2-decen-4-ol can be synthesized through several methods. One common approach involves the hydration of 2-methyl-2-decen-4-yne using a catalytic amount of mercuric sulfate in the presence of sulfuric acid. The reaction proceeds via the Markovnikov addition mechanism, resulting in the formation of the desired alcohol.

Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of 1-decene followed by hydrogenation. This method involves the addition of a formyl group to the double bond of 1-decene, followed by reduction to yield the alcohol.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-decen-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield alkanes or alkenes, depending on the reducing agent used.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed:

    Oxidation: Ketones, aldehydes.

    Reduction: Alkanes, alkenes.

    Substitution: Alkyl halides.

Scientific Research Applications

2-Methyl-2-decen-4-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: this compound is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-2-decen-4-ol involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with cell membranes, leading to alterations in membrane fluidity and permeability. This interaction can result in antimicrobial effects by disrupting the integrity of microbial cell membranes.

Comparison with Similar Compounds

  • 2-Methyl-2-decen-1-ol
  • 2-Methyl-2-decen-3-ol
  • 2-Methyl-2-decen-5-ol

Comparison: 2-Methyl-2-decen-4-ol is unique due to its specific position of the hydroxyl group and the methyl group on the decene chain. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.

Properties

CAS No.

70719-36-7

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

2-methyldec-2-en-4-ol

InChI

InChI=1S/C11H22O/c1-4-5-6-7-8-11(12)9-10(2)3/h9,11-12H,4-8H2,1-3H3

InChI Key

NLBZVNOKHJLXBL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C=C(C)C)O

Origin of Product

United States

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